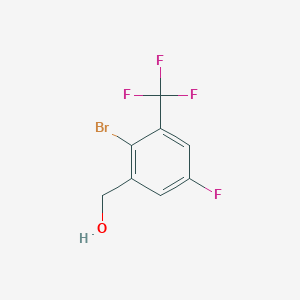

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol

CAS No.:

Cat. No.: VC13750770

Molecular Formula: C8H5BrF4O

Molecular Weight: 273.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF4O |

|---|---|

| Molecular Weight | 273.02 g/mol |

| IUPAC Name | [2-bromo-5-fluoro-3-(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C8H5BrF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2,14H,3H2 |

| Standard InChI Key | INEIKQLDMUAZTA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)Br)C(F)(F)F)F |

| Canonical SMILES | C1=C(C=C(C(=C1CO)Br)C(F)(F)F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol belongs to the class of halogenated aromatic alcohols. Its IUPAC name, [2-bromo-5-fluoro-3-(trifluoromethyl)phenyl]methanol, reflects the substitution pattern on the benzene ring . The bromine atom at position 2, fluorine at position 5, and trifluoromethyl group at position 3 contribute to its steric and electronic properties, influencing reactivity and intermolecular interactions. The hydroxyl group on the benzyl carbon enables participation in hydrogen bonding and esterification reactions.

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.02 g/mol | |

| Melting Point | Not reported (analog: 69°C) | |

| Boiling Point | Not reported (analog: 262.6°C) | |

| Solubility | Likely polar aprotic solvents |

While direct data for the compound are sparse, analogs such as 2-bromo-5-(trifluoromethyl)benzyl alcohol exhibit a melting point of 69°C and a boiling point of 262.6°C . The presence of fluorine and bromine atoms enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Manufacturing

Halogenation and Functionalization

The synthesis typically begins with a benzyl alcohol precursor, undergoing sequential halogenation and trifluoromethylation. A patent describing the synthesis of 2-bromo-5-fluorobenzotrifluoride outlines a three-step process :

-

Nitration: Treatment of a fluorinated toluene derivative with nitric acid and sulfuric acid at ≤25°C yields a nitro intermediate.

-

Hydrogenation: Catalytic hydrogenation using Raney Ni or palladium in ethanol reduces the nitro group to an amine.

-

Bromination: Reaction with hydrogen bromide and sodium nitrite in the presence of cuprous bromide introduces the bromine substituent .

For 2-bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol, additional steps such as oxidation or reduction may be required to introduce or modify the benzyl alcohol group. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control are critical to minimizing side reactions.

Purification and Analysis

Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm purity. High-performance liquid chromatography (HPLC) may further ensure product integrity, particularly for pharmaceutical applications.

Chemical Reactivity and Applications

Reactivity Profile

The compound’s functional groups enable diverse reactions:

-

Hydroxyl Group: Participates in esterification, etherification, and oxidation reactions.

-

Bromine Atom: Serves as a leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling).

-

Trifluoromethyl Group: Enhances metabolic stability and electron-withdrawing effects, influencing aromatic electrophilic substitution .

Applications in Medicinal Chemistry

Halogenated benzyl alcohols are intermediates in drug discovery. For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, a structural analog, is utilized in antibiotic and antiviral research . The trifluoromethyl group’s role in improving pharmacokinetic properties makes this compound a candidate for protease inhibitors or kinase modulators .

Material Science Applications

In materials science, the compound’s fluorine content may contribute to the development of hydrophobic coatings or fluorinated polymers. Such materials exhibit enhanced resistance to solvents and thermal degradation.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume